molecular formula C8H16N2O B129803 1,4-Diethylpiperazin-2-one CAS No. 155595-63-4

1,4-Diethylpiperazin-2-one

Cat. No.: B129803
CAS No.: 155595-63-4
M. Wt: 156.23 g/mol
InChI Key: XZOJPXWWMZWPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethylpiperazin-2-one is a six-membered heterocyclic compound featuring a piperazine backbone with ethyl substituents at the 1- and 4-positions and a ketone group at position 2. Piperazinones are widely studied for their pharmacological relevance, including roles as intermediates in drug synthesis and bioactive agents due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

CAS No.

155595-63-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,4-diethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3

InChI Key

XZOJPXWWMZWPSJ-UHFFFAOYSA-N

SMILES

CCN1CCN(C(=O)C1)CC

Canonical SMILES

CCN1CCN(C(=O)C1)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl and Aromatic Groups

  • 1,4-Dimethyl-2-(1-methylethyl)piperazine (CAS 126839-93-8): This compound () shares a piperazine core but lacks the ketone group and features methyl and isopropyl substituents. Molecular weight (156.27 g/mol) is lower due to smaller substituents .
  • Doxazosin Impurity B (): A benzodioxane-carbonyl-piperazine derivative (CAS 70918-00-2), this compound exhibits aromaticity and a carbonyl group. Such structural differences impact solubility and metabolic stability .

Ring Size and Functional Group Positioning

  • Homopiperazin-5-one (1,4-diazepan-5-one, ): This seven-membered analog introduces an additional methylene group, increasing ring flexibility.

Piperazine Diamines ():

Compounds like piperazine-1,4-diamine hydrochloride (CAS 45628-31-7) and 4-methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) replace the ketone with amine groups. This substitution increases basicity (pKa ~9.5 for primary amines) and alters solubility in acidic media. The diethyl-ketone structure of 1,4-diethylpiperazin-2-one likely reduces basicity while enhancing stability toward oxidation .

Table 1: Key Properties of Selected Piperazine Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP* Key Applications
This compound C₈H₁₆N₂O 156.23 (theoretical) 1,4-diethyl, ketone ~1.8 Drug intermediate
1,4-Dimethyl-2-(isopropyl)piperazine C₉H₂₀N₂ 156.27 1,4-methyl, 2-isopropyl ~2.1 Catalysis, ligand design
Doxazosin Impurity B C₁₈H₁₇N₃O₄ 327.35 Benzodioxane-carbonyl ~2.8 Pharmaceutical impurity
Piperazine-1,4-diamine HCl C₄H₁₂N₄·HCl 140.62 1,4-amine ~0.5 Polymer synthesis

*Estimated using fragment-based methods.

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